molecular formula C12H7Br3O B125055 1,3-Dibromo-5-(3-bromophenoxy)benzene CAS No. 147217-79-6

1,3-Dibromo-5-(3-bromophenoxy)benzene

Cat. No.: B125055
CAS No.: 147217-79-6
M. Wt: 406.89 g/mol
InChI Key: XUKPJLVONRTECE-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(3-bromophenoxy)benzene is a brominated aromatic compound with the molecular formula C12H6Br4O. This compound is characterized by the presence of three bromine atoms and one phenoxy group attached to a benzene ring. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(3-bromophenoxy)benzene can be synthesized through a series of bromination and etherification reactions. The general synthetic route involves the bromination of 1,3-dibromobenzene followed by the etherification with 3-bromophenol. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base such as potassium carbonate for the etherification step .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(3-bromophenoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include hydrogenated derivatives of the original compound.

Scientific Research Applications

1,3-Dibromo-5-(3-bromophenoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(3-bromophenoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and phenoxy group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromobenzene: Another brominated benzene derivative with two bromine atoms in the ortho position.

    1,4-Dibromobenzene: A brominated benzene derivative with two bromine atoms in the para position.

    1,3-Dibromo-5-fluorobenzene: A similar compound with a fluorine atom instead of the phenoxy group.

Uniqueness

1,3-Dibromo-5-(3-bromophenoxy)benzene is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables its use in a wide range of applications .

Properties

IUPAC Name

1,3-dibromo-5-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-2-1-3-11(5-8)16-12-6-9(14)4-10(15)7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKPJLVONRTECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583560
Record name 1,3-Dibromo-5-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147217-79-6
Record name 3,3',5-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-5-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ5QD2RX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: The research paper mentions PBDEs being found in higher concentrations in grey seals compared to harbor seals. What factors might contribute to this difference?

A1: Several factors can contribute to varying PBDE concentrations between species like grey and harbor seals []. These include:

  • Diet: Grey seals and harbor seals have different diets, which can influence their exposure to PBDEs. The paper suggests that the waters off the Isle of May, where the grey seals were sampled, may be more contaminated with POPs, including PBDEs, compared to the Orkney coasts where the harbor seals were found []. This implies that the prey of grey seals in that region could contain higher levels of PBDEs.

Q2: The research highlights the importance of studying POPs like PBDEs. What are the potential health effects of PBDEs on marine mammals like seals?

A2: PBDEs are endocrine disruptors and can have various negative effects on marine mammals []:

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